molecular formula C22H22N4O3S2 B2456288 N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 954094-80-5

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2456288
CAS No.: 954094-80-5
M. Wt: 454.56
InChI Key: YOGMCFOQIWJWHC-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a synthetic compound featuring a thiazole core, a chemical scaffold recognized for its significant bioactive potential. Compounds based on the N-phenylthiazol-2-yl)acetamide structure have been investigated as novel scaffolds with demonstrated in vitro potency against resistant cancer cell lines, including models of melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) . The mechanism of action for related compounds involves inducing cell death through the concurrent initiation of apoptosis and autophagy, making them valuable tools for oncological research . This molecule, with its specific o-tolyl and acetamidophenyl substituents, is offered for further exploration in these critical areas of study. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c1-14-6-3-4-9-19(14)26-20(28)11-18-12-30-22(25-18)31-13-21(29)24-17-8-5-7-16(10-17)23-15(2)27/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGMCFOQIWJWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and structure-activity relationships.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 3-acetamidophenyl derivatives with thiazole-based intermediates. Various methods such as microwave-assisted synthesis have been explored to enhance yield and purity. The synthesis typically involves:

  • Formation of Thiazole Derivatives : Starting from appropriate amino acids or their derivatives, thiazole rings are constructed.
  • Acetylation : The introduction of acetamido groups to the phenyl ring.
  • Thioether Formation : Connecting the thiazole moiety to the acetamide via a thioether linkage.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its potential as an anti-cancer and anti-inflammatory agent.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM, indicating moderate to strong activity against these cell lines.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties through in vitro assays measuring the inhibition of pro-inflammatory cytokines.

  • Cytokines Measured : TNF-alpha and IL-6 levels were monitored in lipopolysaccharide (LPS)-stimulated macrophages.
  • Results : A significant reduction in cytokine levels was observed, with up to 50% inhibition at concentrations of 20 µM.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural ComponentInfluence on Activity
Acetamido GroupEnhances solubility and bioavailability
Thiazole RingCritical for interaction with biological targets
Thioether LinkageStabilizes the overall structure, affecting potency

Case Studies

  • Case Study on Anticancer Efficacy :
    • Objective : To evaluate the efficacy of the compound in vivo.
    • Methodology : Mice bearing tumor xenografts were treated with varying doses of the compound.
    • Findings : Significant tumor regression was observed at higher doses, supporting its potential as a therapeutic agent.
  • Case Study on Anti-inflammatory Effects :
    • Objective : Assess the compound's effect on chronic inflammation models.
    • Methodology : Administration in a rat model of arthritis.
    • Findings : Marked reduction in joint swelling and pain scores were recorded, indicating strong anti-inflammatory properties.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis of this thiazole-acetamide derivative typically involves multi-step reactions, including:

  • Thiazole ring formation via Hantzsch thiazole synthesis or cyclization of thiourea intermediates .
  • Acetamide coupling using chloroacetyl chloride or EDCI/HOBt-mediated acylation under inert conditions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while temperature control (40–80°C) minimizes side reactions .
  • Yield improvement : Catalysts like K2_2CO3_3 or NaH improve nucleophilic substitution steps, achieving yields of 68–91% in analogous compounds .

Q. How can structural characterization be rigorously validated?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm aromatic protons (δ 6.5–8.5 ppm), acetamide carbonyls (δ 165–170 ppm), and thioether linkages .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with thiazole and acetamide moieties .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks in analogs with similar fused-ring systems .

Q. What preliminary biological assays are suitable for activity screening?

  • Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} values <10 µM for thiazole derivatives .
  • Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s thioether group for target binding .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Functional group modifications :
ModificationBiological ImpactReference
Replace o-tolylamino with phenylReduced anticancer activity (IC50_{50} ↑ 2-fold)
Substitute thioether with sulfoneImproved metabolic stability but reduced solubility
  • Assay diversification : Test analogs in 3D tumor spheroids or zebrafish models to evaluate penetration and in vivo efficacy .

Q. How to resolve contradictory data between in vitro and in vivo efficacy?

  • Pharmacokinetic profiling : Measure plasma half-life (e.g., via LC-MS/MS) to identify rapid clearance issues .
  • Solubility optimization : Use PEG-400 or cyclodextrin-based formulations to enhance bioavailability .
  • Metabolite identification : LC-HRMS to detect oxidative metabolites (e.g., sulfoxide derivatives) that may reduce activity .

Q. What computational strategies predict target binding and selectivity?

  • Molecular docking : Use AutoDock Vina to model interactions with EGFR or COX-2 active sites, focusing on hydrogen bonds with acetamide carbonyls .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize high-affinity analogs .
  • QSAR modeling : Employ Gaussian-based descriptors to correlate electronic properties (e.g., HOMO-LUMO gaps) with IC50_{50} trends .

Q. How to develop stability-indicating analytical methods?

  • Forced degradation studies : Expose the compound to heat (40–60°C), acid/alkali (0.1N HCl/NaOH), and UV light to identify degradation products .
  • UPLC-PDA method : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (ACN:0.1% formic acid) to resolve degradants .

Methodological Notes

  • Key references : Prioritized peer-reviewed studies on analogous thiazole-acetamide systems with validated experimental data.

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